
N~1~-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a long aliphatic chain and a diamine group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of an appropriate aliphatic amine with a suitable alkylating agent. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or ethanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:
Purification: Techniques like distillation or recrystallization to obtain the pure compound.
Quality Control: Analytical methods such as NMR and IR spectroscopy to ensure the purity and quality of the product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are possible with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
N~1~-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its antimicrobial properties.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine exerts its effects involves interactions with cellular membranes and proteins. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the diamine group can interact with various molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N~1~-Cyclooctyl-N~2~-(3,7-dimethylocta-2,6-dien-1-yl)ethane-1,2-diamine
- N~1~,N~4~-Bis(3,7-dimethylocta-2,6-dien-1-yl)but-2-enediamide
Uniqueness
N~1~-(3,7-Dimethylocta-2,6-dien-1-yl)-N~2~-undecylethane-1,2-diamine is unique due to its specific aliphatic chain length and the presence of a diamine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
627522-61-6 |
|---|---|
Molecular Formula |
C23H46N2 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
N'-(3,7-dimethylocta-2,6-dienyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C23H46N2/c1-5-6-7-8-9-10-11-12-13-18-24-20-21-25-19-17-23(4)16-14-15-22(2)3/h15,17,24-25H,5-14,16,18-21H2,1-4H3 |
InChI Key |
NKUWLTGRKILRRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)

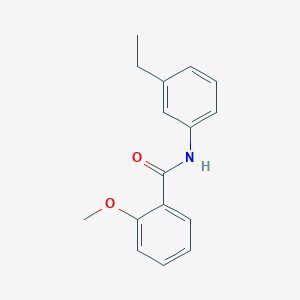
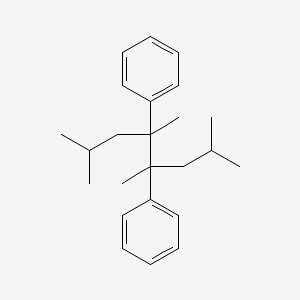
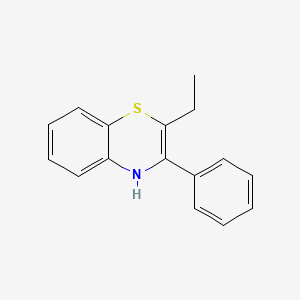
![N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide](/img/structure/B14217258.png)
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)
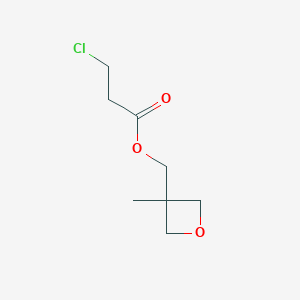
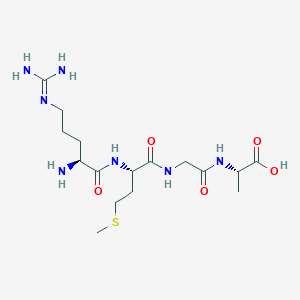
![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14217291.png)

methanone](/img/structure/B14217294.png)
